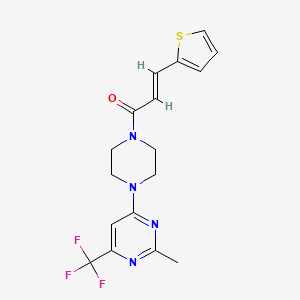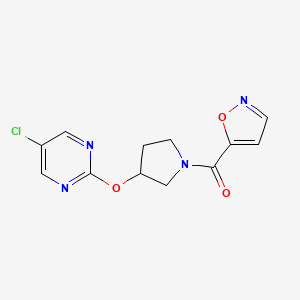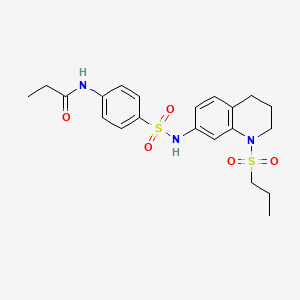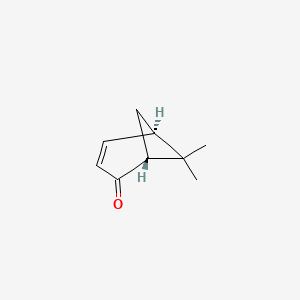![molecular formula C18H17Cl2NO3 B2804222 {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate CAS No. 1794915-74-4](/img/structure/B2804222.png)
{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Carbamate synthesis by carbamoylation is a common method used in the preparation of compounds like{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Methyl carbamate is an economical carbamoyl donor in tin-catalyzed transcarbamoylation, with broad functional group tolerance and a streamlined workup procedure .
作用机制
MDB works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, MDB increases the levels of acetylcholine in the brain, leading to enhanced cognitive function and memory.
Biochemical and Physiological Effects:
MDB has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. Additionally, it has been shown to protect against the neurotoxic effects of certain chemicals and drugs.
实验室实验的优点和局限性
MDB has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase and is relatively easy to synthesize. However, it also has some limitations. It can be toxic at high doses and may have off-target effects on other enzymes and neurotransmitters.
未来方向
There are several areas of future research for MDB. One area of interest is the development of more selective inhibitors of acetylcholinesterase that do not have off-target effects. Additionally, there is interest in using MDB to study the effects of acetylcholinesterase inhibition on other physiological processes, such as inflammation and immune function. Finally, there is interest in using MDB as a potential therapeutic agent for diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
MDB is a potent inhibitor of acetylcholinesterase that has been widely used in scientific research. It has been shown to improve cognitive function and memory, and has potential as a therapeutic agent for neurological diseases. However, it also has limitations and further research is needed to fully understand its effects and potential uses.
合成方法
MDB can be synthesized using a multi-step process that involves the reaction of 4-methylphenylethylamine with methyl 2,4-dichlorobenzoate. The resulting product is then treated with phosgene and ammonia to form the final compound. The synthesis of MDB is a complex process and requires expertise in organic chemistry.
科学研究应用
MDB has been extensively used in scientific research as a tool to study the role of acetylcholinesterase in various physiological processes. It has been shown to be effective in inhibiting the enzyme in vitro and in vivo. MDB has also been used to study the effects of acetylcholinesterase inhibition on cognitive function, memory, and learning.
属性
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-11-3-5-13(6-4-11)12(2)21-17(22)10-24-18(23)15-8-7-14(19)9-16(15)20/h3-9,12H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQJNQUUKQKKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride](/img/structure/B2804139.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2804143.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2804144.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2804145.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methylphenyl)acetamide](/img/structure/B2804146.png)
![5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2804147.png)
![[(4R,8Ar)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol](/img/structure/B2804149.png)
![5-(furan-2-yl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-3-carboxamide](/img/structure/B2804153.png)
![7-tert-Butyl 2-methyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B2804155.png)


